molecular formula C10H12BrFOS B6287448 (6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane CAS No. 2643367-76-2

(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane

Cat. No.: B6287448
CAS No.: 2643367-76-2
M. Wt: 279.17 g/mol
InChI Key: NQHBJJYGLNWAFU-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane: is an organic compound characterized by the presence of bromine, fluorine, isopropoxy, and methylsulfane groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Isopropoxylation: Addition of an isopropoxy group to the phenyl ring.

    Methylsulfane Addition: Introduction of a methylsulfane group.

Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorine gas or a fluorinating agent for fluorination. The isopropoxylation and methylsulfane addition steps may involve the use of isopropyl alcohol and methylthiol, respectively, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfane group to a sulfoxide or sulfone.

    Reduction: Reduction of the bromine or fluorine substituents.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and isopropoxy groups can influence its binding affinity and specificity. The methylsulfane group may also play a role in modulating its activity by affecting its chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
  • (6-Bromo-2-fluoro-3-ethoxyphenyl)(methyl)sulfane
  • (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane

Uniqueness

(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane is unique due to the presence of the isopropoxy group, which can influence its chemical properties and reactivity. This compound’s specific combination of substituents may result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-bromo-3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFOS/c1-6(2)13-8-5-4-7(11)10(14-3)9(8)12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHBJJYGLNWAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Br)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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